molecular formula C17H18N4O2 B3855617 N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide

N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide

Cat. No.: B3855617
M. Wt: 310.35 g/mol
InChI Key: HVYYWHLFJXTCGI-XDHOZWIPSA-N
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Description

  • React the hydrazone intermediate with a suitable propanamide precursor under basic conditions to form the final compound.
  • Reaction conditions: Basic medium, room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide typically involves a multi-step process. One common synthetic route starts with the preparation of the hydrazine derivative, which is then reacted with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is subsequently subjected to further reactions to introduce the propanamide moiety and other functional groups.

  • Step 1: Preparation of Hydrazine Derivative

    • React 2-methylphenylhydrazine with an appropriate carboxylic acid derivative under acidic conditions to form the hydrazine derivative.
    • Reaction conditions: Acidic medium, reflux temperature.
  • Step 2: Formation of Hydrazone Intermediate

    • React the hydrazine derivative with pyridine-3-carbaldehyde to form the hydrazone intermediate.
    • Reaction conditions: Mild heating, solvent such as ethanol.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antibacterial and antifungal agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridinyl group enhances its binding affinity to certain biological targets, while the hydrazinecarbonyl group contributes to its reactivity in various chemical reactions.

Properties

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-13-5-2-3-7-15(13)20-16(22)8-9-17(23)21-19-12-14-6-4-10-18-11-14/h2-7,10-12H,8-9H2,1H3,(H,20,22)(H,21,23)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYYWHLFJXTCGI-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide
Reactant of Route 3
N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide

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